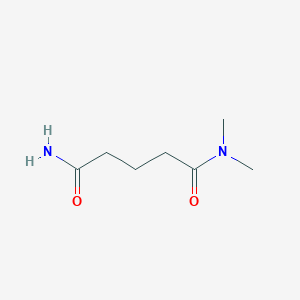
N~1~,N~1~-Dimethylpentanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~-Dimethylpentanediamide: is an organic compound belonging to the class of amides It is characterized by the presence of two methyl groups attached to the nitrogen atoms of the pentanediamide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~-Dimethylpentanediamide typically involves the reaction of pentanediamine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of N1,N~1~-Dimethylpentanediamide may involve large-scale reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process. The raw materials are sourced and handled with care to minimize impurities and ensure the safety of the production environment.
化学反応の分析
Types of Reactions: N1,N~1~-Dimethylpentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. The reactions are conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles. The conditions vary depending on the specific substitution being carried out.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.
科学的研究の応用
Chemistry: N1,N~1~-Dimethylpentanediamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific properties, making it valuable in the development of new materials and compounds.
Biology: In biological research, N1,N~1~-Dimethylpentanediamide is studied for its potential interactions with biological molecules
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its ability to interact with biological targets, such as enzymes or receptors, to develop new drugs or therapeutic agents.
Industry: In industrial applications, N1,N~1~-Dimethylpentanediamide is used in the production
特性
CAS番号 |
89941-01-5 |
|---|---|
分子式 |
C7H14N2O2 |
分子量 |
158.20 g/mol |
IUPAC名 |
N',N'-dimethylpentanediamide |
InChI |
InChI=1S/C7H14N2O2/c1-9(2)7(11)5-3-4-6(8)10/h3-5H2,1-2H3,(H2,8,10) |
InChIキー |
PSLBHYDGBUDCNI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)CCCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


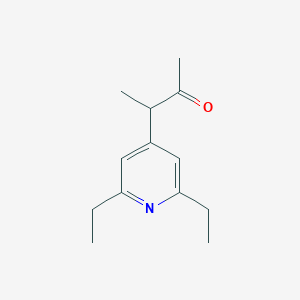
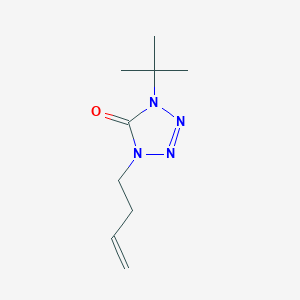
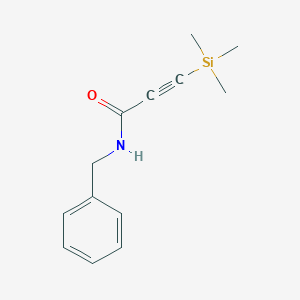
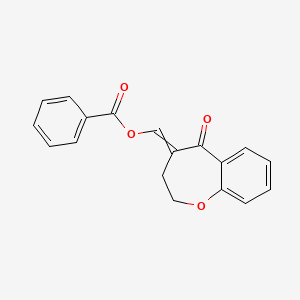
![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
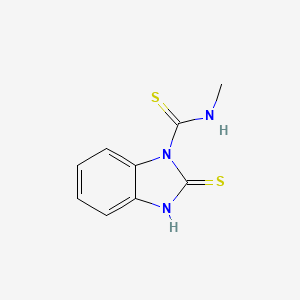
![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)


![Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate](/img/structure/B14387445.png)
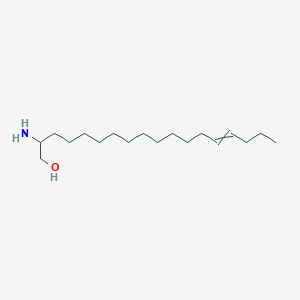

![[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14387462.png)
